molecular formula C39H62O15 B15196909 (1R,2S,3R,3'R,4R,5'S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one

(1R,2S,3R,3'R,4R,5'S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one

Cat. No.: B15196909
M. Wt: 770.9 g/mol
InChI Key: BVALVRBXQYLPOW-JVAKETFISA-N
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Description

The compound (1R,2S,3R,3’R,4R,5’S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5’-dihydroxy-3’,7,9,13-tetramethylspiro[5-oxapentacyclo[108002,904,8013,18]icosane-6,6’-oxane]-2’-one is a complex organic molecule characterized by multiple chiral centers and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. Key steps may include:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of hydroxyl groups via selective oxidation.
  • Glycosylation reactions to attach sugar moieties.
  • Protection and deprotection steps to manage reactive functional groups.

Industrial Production Methods

Industrial production of such complex molecules often relies on advanced techniques such as:

  • Enzymatic synthesis for stereoselective transformations.
  • Flow chemistry for efficient and scalable reactions.
  • Use of chiral catalysts to ensure the correct stereochemistry.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using reagents like pyridinium chlorochromate.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions to replace hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, Jones reagent.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Tosyl chloride, thionyl chloride.

Major Products

  • Oxidation products: Ketones, aldehydes.
  • Reduction products: Alcohols.
  • Substitution products: Ethers, esters.

Scientific Research Applications

    Chemistry: As a chiral building block for the synthesis of other complex molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,3R,3’R,4R,5’S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5’-dihydroxy-3’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6’-oxane]-2’-one analogs with slight modifications in functional groups.
  • Other spirocyclic compounds with similar stereochemistry.

Uniqueness

This compound is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C39H62O15

Molecular Weight

770.9 g/mol

IUPAC Name

(1R,2S,3R,3'R,4R,5'S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one

InChI

InChI=1S/C39H62O15/c1-15-12-23(41)39(54-34(15)48)16(2)24-32(53-39)28(44)25-20-7-6-18-13-19(8-10-37(18,4)21(20)9-11-38(24,25)5)50-36-33(30(46)27(43)22(14-40)51-36)52-35-31(47)29(45)26(42)17(3)49-35/h15-33,35-36,40-47H,6-14H2,1-5H3/t15-,16?,17+,18+,19+,20-,21+,22-,23+,24+,25-,26+,27-,28-,29-,30+,31-,32-,33-,35+,36-,37+,38-,39?/m1/s1

InChI Key

BVALVRBXQYLPOW-JVAKETFISA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C2(C([C@H]3[C@@H](O2)[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1=O)O

Canonical SMILES

CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O

Origin of Product

United States

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